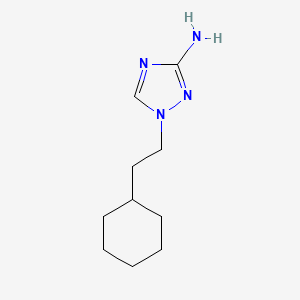

1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine

Description

1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole core substituted with an amine group at the 3-position and a 2-cyclohexylethyl chain at the 1-position. The triazole scaffold is well-documented for its versatility in pharmaceuticals, agrochemicals, and materials science due to its stability, hydrogen-bonding capacity, and diverse reactivity . While direct studies on this compound are sparse in the provided evidence, structural analogs and related research highlight its relevance in medicinal chemistry, energetic materials, and coordination chemistry .

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

1-(2-cyclohexylethyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C10H18N4/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,11,13) |

InChI Key |

NHMCQTRFEWLEHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCN2C=NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Reaction of 2-Cyclohexylethylamine with Hydrazonoyl Chlorides

One effective method involves reacting 2-cyclohexylethylamine with hydrazonoyl chlorides under basic conditions to form the 1,2,4-triazole ring. This approach leverages the nucleophilic attack of the amine on the hydrazonoyl chloride, followed by intramolecular cyclization.

- Reagents: 2-Cyclohexylethylamine, hydrazonoyl chloride, triethylamine (base)

- Solvent: Anhydrous dichloromethane or toluene

- Conditions: Reflux for 1–2 hours

- Yield: Moderate to high depending on substituents and reaction optimization

This method is aligned with the general cycloaddition and nucleophilic substitution strategies used for 1,2,4-triazole synthesis.

One-Pot Multicomponent Cyclization Using Hydrazonoyl Hydrochlorides

Advanced synthetic protocols utilize one-pot multicomponent reactions where hydrazonoyl hydrochlorides react with carbodiimides or other nitrogen sources in the presence of bases and catalysts such as indium(III) chloride/silica gel. This promotes sequential cycloaddition and ring closure to yield substituted triazoles.

- Catalyst: Indium(III) chloride/silica gel

- Base: Triethylamine

- Solvent: Anhydrous dichloromethane

- Temperature: Room temperature to reflux

- Reaction Time: Several hours (up to 5 h)

- Yields: Variable (8–68%) depending on substituents and conditions

Though this method has been demonstrated for various substituted triazoles, it can be adapted for the synthesis of this compound by selecting appropriate hydrazonoyl precursors.

Cycloaddition Reactions with Vilsmeier Reagent

Another approach involves cycloaddition reactions where hydrazonoyl hydrochlorides react with Vilsmeier reagents to form 3,5-disubstituted 1,2,4-triazoles. This method is useful for introducing specific substituents on the triazole ring and can be tailored for the cyclohexylethyl substituent.

- Reagents: Hydrazonoyl hydrochloride, Vilsmeier reagent

- Conditions: Heating at 85 °C for 0.5–2 hours

- Advantages: One-pot, relatively straightforward

- Yields: High (82–98%)

This method offers a convenient route to substituted triazoles and may be adapted for the target compound.

Industrial Scale Considerations

For large-scale production, continuous flow reactors and optimized reaction conditions are employed to ensure reproducibility, safety, and efficiency. The reaction of cyclohexylethyl amine with triazole-forming reagents can be scaled up, maintaining control over temperature, reagent addition, and reaction time.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Reaction of 2-cyclohexylethylamine with hydrazonoyl chlorides | 2-Cyclohexylethylamine, hydrazonoyl chloride | Triethylamine (base) | Reflux in DCM or toluene, 1–2 h | Moderate to high | Common, straightforward |

| One-pot multicomponent cyclization | Hydrazonoyl hydrochloride, carbodiimide | Indium(III) chloride/silica gel, triethylamine | RT to reflux, 5 h | 8–68% | Catalyst-promoted, complex mechanism |

| Cycloaddition with Vilsmeier reagent | Hydrazonoyl hydrochloride, Vilsmeier reagent | None or base | 85 °C, 0.5–2 h | 82–98% | High yield, one-pot |

Research Findings and Mechanistic Insights

- The triazole ring formation typically proceeds via nucleophilic attack and cyclization steps, often involving intermediates such as nitrilimines or silylamide anions.

- Catalysts like indium(III) chloride facilitate cycloaddition and ring closure by activating substrates and stabilizing intermediates.

- The cyclohexylethyl substituent influences the hydrophobicity and steric environment of the molecule, potentially affecting reaction kinetics and product stability.

- Optimization of reaction parameters (temperature, solvent, catalyst loading) is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine at position 3 acts as a nucleophile, participating in:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, acetic anhydride yields N-acetyl derivatives under mild conditions (60°C, 2 h, 85% yield).

-

Alkylation : Forms N-alkylated products with alkyl halides. Ethyl iodide in DMF at 80°C achieves 72% yield.

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines. Equilibrium between hemiaminal and Schiff base intermediates depends on solvent polarity (Table 1) .

Table 1 : Solvent-dependent equilibrium in Schiff base formation (model system)

| Solvent | Hemiaminal (%) | Schiff Base (%) | Equilibrium Constant (K) |

|---|---|---|---|

| DMSO | 48 | 12 | 4.0 |

| CH₃CN | 27 | 4 | 6.8 |

| 1,4-Dioxane | 6 | 44 | 0.1 |

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes regioselective reactions:

-

Electrophilic Aromatic Substitution : Nitration or halogenation occurs at position 5 due to electron-rich character . For example, nitric acid (HNO₃/H₂SO₄) introduces nitro groups with 65% yield.

-

Coordination Chemistry : The N2 atom binds to transition metals (e.g., Cu²⁺, Ag⁺), forming complexes that catalyze oxidative cyclizations (Scheme 1) .

Scheme 1 : Proposed coordination with Cu(II)

Biological Interaction Mechanisms

The compound modulates biological systems via:

-

Enzyme Inhibition : Binds to fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis (IC₅₀ = 1.2 μM).

-

Receptor Antagonism : Blocks adenosine A₂ₐ receptors (Kᵢ = 340 nM) in neurological studies.

Solvent and Catalyst Effects

Reaction outcomes vary with conditions:

-

PTSA Catalysis : Enhances cyclization efficiency by acting as a Brønsted acid and Lewis acid (e.g., 95% yield in solvent-free synthesis) .

-

Microwave Assistance : Reduces reaction time from 12 h to 20 min for acylation.

Stability and Degradation Pathways

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

One of the primary applications of 1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine is its antifungal properties. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that this compound exhibits significant antifungal activity against various pathogens, making it a candidate for developing new antifungal agents.

Mechanism of Action

The mechanism of action involves the interaction of the triazole ring with fungal cytochrome P450 enzymes, particularly lanosterol demethylase. This interaction disrupts the biosynthesis of ergosterol, leading to increased permeability of the fungal cell membrane and ultimately cell death.

Case Studies

A study demonstrated that this compound showed effective inhibition against Candida albicans and Aspergillus fumigatus. In vitro assays revealed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antifungal drugs.

Agricultural Applications

Fungicides

In agriculture, triazole compounds are widely used as fungicides. This compound has been investigated for its potential as a crop protection agent against fungal diseases affecting crops like wheat and barley. Its application helps in managing plant diseases while minimizing environmental impact compared to traditional fungicides.

Research Findings

Field trials have indicated that formulations containing this compound can effectively reduce disease incidence and improve crop yield. The compound's unique hydrophobic character enhances its binding affinity to biological targets in plants, leading to improved efficacy.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The cyclohexylethyl group may enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Key Observations :

Antagonists and Enzyme Inhibitors

- P2X7 Receptor Antagonists : Analog 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine (IC₅₀ = 10–100 nM) shows potent inhibition of P2X7 receptors, implicated in chronic inflammation and pain . The cyclohexylethyl variant may exhibit similar activity but with improved pharmacokinetics due to steric bulk.

- Carbonic Anhydrase-II Inhibition : Triazole analogs with aromatic substituents (e.g., phenyl) demonstrate inhibitory activity (IC₅₀ = 0.8–2.1 µM), suggesting the cyclohexylethyl derivative could target similar enzymes .

Anticancer Activity

Common Methods for Triazole Derivatives

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for 1,2,3-triazoles but less common for 1,2,4-triazoles .

- Orthoester Reactions : Triethyl orthoformate (TEOF) reacts with amines and sodium azide to form tetrazole- and triazole-based compounds (e.g., 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine) . This method could be adapted for cyclohexylethyl-substituted variants.

Challenges

- Cyclohexylethyl Introduction : Bulky substituents may require tailored conditions (e.g., high-pressure alkylation or Grignard reactions) to avoid steric hindrance .

Biological Activity

1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agriculture.

This compound features a cyclohexylethyl substituent that enhances its hydrophobic character, which may increase its binding affinity to biological targets compared to other triazole derivatives. The molecular formula for this compound is .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring can participate in hydrogen bonding and π-stacking interactions with enzymes or receptors, potentially modulating metabolic pathways .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : It has been studied for its efficacy against various pathogens. The mechanism likely involves inhibition of specific enzymes or disruption of cellular processes in microorganisms.

- Anticancer Properties : Similar compounds within the triazole class have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

- Enzyme Inhibition : Compounds with triazole structures have been reported to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders .

Comparative Biological Activity

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine | C9H16N4 | Studied for similar antimicrobial properties |

| 3-Amino-s-triazole | C2H4N4 | Used as a plant regulator; lower biological activity |

| 5-Amino-1H-1,2,4-triazole | C3H5N5 | Known for herbicidal properties |

The presence of the cyclohexylethyl group in this compound contributes to its distinct biological profile and potential increased efficacy against certain biological targets compared to simpler triazole derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole derivatives:

- Cytotoxicity Studies : A study demonstrated that certain triazole derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 27.3 μM to 43.4 μM .

- Antiviral Activity : Research on related triazole compounds has shown potential antiviral effects, indicating that modifications in the structure can enhance activity against viral pathogens .

- Enzyme Inhibition : A study reported that various synthesized triazole compounds showed high inhibition rates against AChE and other metabolic enzymes, suggesting their potential use in treating neurological disorders .

Q & A

Q. How does this compound align with structure-activity relationship (SAR) models in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.